molecular formula C11H17N3 B1526741 3-N-cyclohexylpyridine-2,3-diamine CAS No. 1286273-78-6

3-N-cyclohexylpyridine-2,3-diamine

Cat. No. B1526741
M. Wt: 191.27 g/mol
InChI Key: CLWPVXLYGATKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-N-cyclohexylpyridine-2,3-diamine” is a chemical compound with the CAS Number: 1286273-78-6 . It has a molecular weight of 191.28 and its IUPAC name is N3-cyclohexyl-2,3-pyridinediamine .


Molecular Structure Analysis

The InChI code for “3-N-cyclohexylpyridine-2,3-diamine” is 1S/C11H17N3/c12-11-10 (7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2, (H2,12,13) .


Physical And Chemical Properties Analysis

“3-N-cyclohexylpyridine-2,3-diamine” is a solid substance . It has a melting point range of 183 - 187 degrees Celsius .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, 3-N-cyclohexylpyridine-2,3-diamine may be used as a reagent in developing new analytical methods for the detection of specific compounds. Its selective reactivity can be employed in colorimetric assays or as a derivatization agent for spectroscopic analysis.

Each of these applications leverages the unique chemical properties of 3-N-cyclohexylpyridine-2,3-diamine, demonstrating its versatility and importance in scientific research. The compound’s ability to participate in various reactions and processes makes it a valuable asset across multiple fields of study .

Safety And Hazards

The safety information for “3-N-cyclohexylpyridine-2,3-diamine” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

3-N-cyclohexylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWPVXLYGATKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732436
Record name N~3~-Cyclohexylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-cyclohexylpyridine-2,3-diamine

CAS RN

1286273-78-6
Record name N~3~-Cyclohexylpyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-N-cyclohexylpyridine-2,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 2
Reactant of Route 2
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 3
Reactant of Route 3
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 4
Reactant of Route 4
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 5
Reactant of Route 5
3-N-cyclohexylpyridine-2,3-diamine
Reactant of Route 6
Reactant of Route 6
3-N-cyclohexylpyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.